![molecular formula C20H19N3O2S B1234480 1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide is a pyrroloquinoline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Synthesis and CNS Pharmacological Evaluation : A study by Guillon et al. (1998) described the synthesis of derivatives similar to your compound and evaluated their central nervous system (CNS) pharmacological effects, observing proconvulsant, convulsant, and anticonvulsant activities (Guillon et al., 1998).
Polymorphic Modifications
- Diuretic Properties and Polymorphism : Shishkina et al. (2018) researched a closely related compound, focusing on its strong diuretic properties and identifying two polymorphic modifications, highlighting differences in crystal packing and organizational levels in the crystal structure (Shishkina et al., 2018).
Antitubercular Activity
- Antitubercular Activity : Ukrainets et al. (2008) developed a method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and synthesized a series of hetarylamides. They carried out a comparative analysis of their antitubercular activities (Ukrainets et al., 2008).
Synthesis for Cytotoxic Activity
- Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. They found that the derived 4-N-[2-(dimethylamino)ethyl]carboxamides displayed potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Synthesis for Various Applications
- Tandem Electrocyclization-Oxidation Synthesis : Boisse et al. (2008) described a new synthesis process for pyrrolo[3,2-b]quinolines, which could be relevant for developing pharmaceutical compounds with similar structures (Boisse et al., 2008).
Eigenschaften
Produktname |
1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide |
|---|---|
Molekularformel |
C20H19N3O2S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1,5-dimethyl-4-oxo-N-(2-thiophen-3-ylethyl)pyrrolo[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-22-17(19(24)21-9-7-13-8-10-26-12-13)11-15-18(22)14-5-3-4-6-16(14)23(2)20(15)25/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
UHLSOHRAJDHHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=C(N3C)C(=O)NCCC4=CSC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



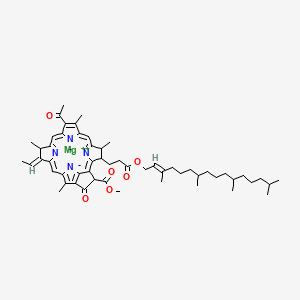
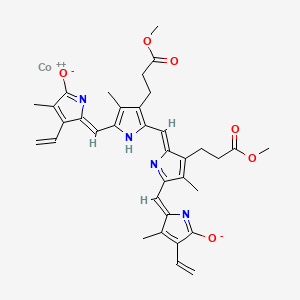
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
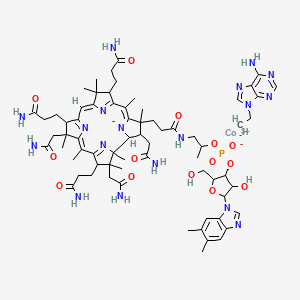
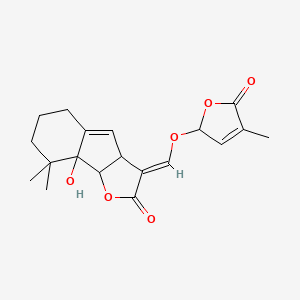
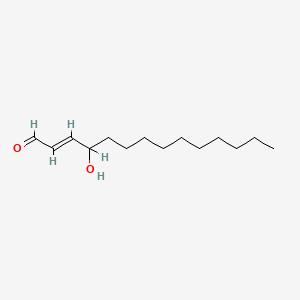
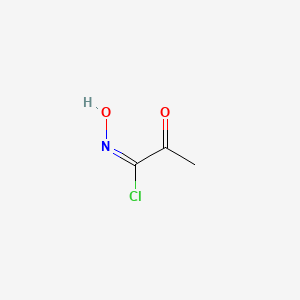

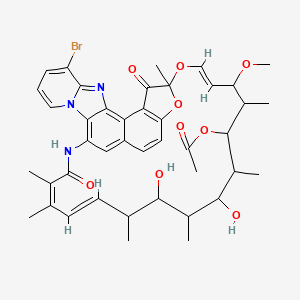
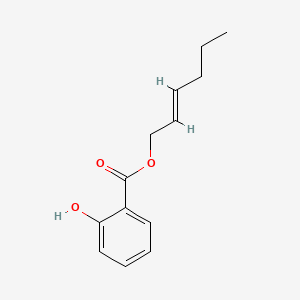
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
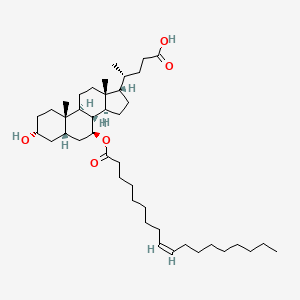
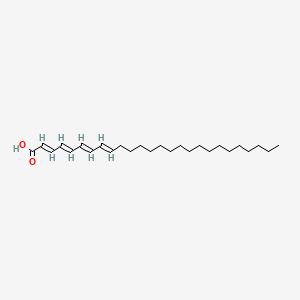
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)